Cas no 2228347-42-8 (1-(2-phenoxyphenyl)cyclobutylmethanamine)

1-(2-Phenoxyphenyl)cyclobutylmethanamine is a specialized organic compound featuring a cyclobutylmethanamine core substituted with a 2-phenoxyphenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both aromatic and alicyclic components enhances its potential for selective binding interactions, particularly in the development of receptor-targeted therapies. Its rigid cyclobutane ring contributes to conformational stability, while the phenoxy moiety offers opportunities for further functionalization. The compound’s well-defined molecular architecture is advantageous for structure-activity relationship (SAR) studies, enabling precise modifications to optimize biological activity or material properties. Suitable for controlled synthetic applications under inert conditions.
1-(2-phenoxyphenyl)cyclobutylmethanamine structure
2228347-42-8 structure
Product name:1-(2-phenoxyphenyl)cyclobutylmethanamine
CAS No:2228347-42-8
MF:C17H19NO
Molecular Weight:253.338864564896
CID:6374122
PubChem ID:165847584

1-(2-phenoxyphenyl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-phenoxyphenyl)cyclobutylmethanamine
    • [1-(2-phenoxyphenyl)cyclobutyl]methanamine
    • EN300-1863379
    • 2228347-42-8
    • インチ: 1S/C17H19NO/c18-13-17(11-6-12-17)15-9-4-5-10-16(15)19-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13,18H2
    • InChIKey: BZZZRACPBIEUOQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CC=C1C1(CN)CCC1

計算された属性

  • 精确分子量: 253.146664230g/mol
  • 同位素质量: 253.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 35.2Ų

1-(2-phenoxyphenyl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1863379-0.05g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
0.05g
$972.0 2023-09-18
Enamine
EN300-1863379-0.5g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
0.5g
$1111.0 2023-09-18
Enamine
EN300-1863379-2.5g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
2.5g
$2268.0 2023-09-18
Enamine
EN300-1863379-0.25g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
0.25g
$1065.0 2023-09-18
Enamine
EN300-1863379-10g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
10g
$4974.0 2023-09-18
Enamine
EN300-1863379-0.1g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
0.1g
$1019.0 2023-09-18
Enamine
EN300-1863379-1.0g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
1g
$1157.0 2023-06-01
Enamine
EN300-1863379-10.0g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
10g
$4974.0 2023-06-01
Enamine
EN300-1863379-1g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
1g
$1157.0 2023-09-18
Enamine
EN300-1863379-5g
[1-(2-phenoxyphenyl)cyclobutyl]methanamine
2228347-42-8
5g
$3355.0 2023-09-18

1-(2-phenoxyphenyl)cyclobutylmethanamine 関連文献

1-(2-phenoxyphenyl)cyclobutylmethanamineに関する追加情報

Comprehensive Guide to 1-(2-Phenoxyphenyl)cyclobutylmethanamine (CAS No. 2228347-42-8): Properties, Applications, and Market Insights

1-(2-Phenoxyphenyl)cyclobutylmethanamine (CAS No. 2228347-42-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutylmethanamine core and phenoxyphenyl substituent, exhibits intriguing chemical properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential, particularly in drug discovery and material science.

The molecular structure of 1-(2-Phenoxyphenyl)cyclobutylmethanamine combines a cyclobutane ring with an amine functional group, linked to a 2-phenoxyphenyl moiety. This configuration contributes to its stability and reactivity, making it a versatile intermediate in synthetic chemistry. Recent studies highlight its role in developing novel therapeutic agents, particularly in targeting neurological and inflammatory pathways. The compound's CAS number 2228347-42-8 is frequently searched in scientific databases, reflecting its growing relevance.

One of the most discussed applications of 1-(2-Phenoxyphenyl)cyclobutylmethanamine is its potential in central nervous system (CNS) drug development. The phenoxyphenyl group is known to interact with specific receptors, which could be leveraged for designing new treatments for conditions like anxiety and depression. Additionally, its cyclobutylmethanamine scaffold offers opportunities for creating structurally diverse analogs, a hot topic in medicinal chemistry forums and AI-driven drug discovery platforms.

From a market perspective, the demand for CAS 2228347-42-8 is rising, driven by pharmaceutical companies and research institutions. Suppliers and manufacturers are focusing on scalable synthesis methods to meet this demand, with 1-(2-Phenoxyphenyl)cyclobutylmethanamine often listed in high-purity catalogs. SEO trends show increased searches for "buy 1-(2-phenoxyphenyl)cyclobutylmethanamine" and "2228347-42-8 supplier," indicating commercial interest.

Environmental and safety considerations are also critical when handling 1-(2-Phenoxyphenyl)cyclobutylmethanamine. While not classified as hazardous, proper storage and handling protocols are recommended to maintain its integrity. Researchers often inquire about its "solubility" and "stability under various conditions," which are key factors in experimental design.

In summary, 1-(2-Phenoxyphenyl)cyclobutylmethanamine (CAS No. 2228347-42-8) is a compound with significant potential across multiple scientific disciplines. Its unique structure and applications in drug discovery and material science make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in innovative chemical solutions.

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